molecular formula C9H8N2O2 B1637142 Amino-1,3-benzodioxol-5-ylacetonitrile

Amino-1,3-benzodioxol-5-ylacetonitrile

Cat. No. B1637142
M. Wt: 176.17 g/mol
InChI Key: YVOZGWQKVGJDRK-UHFFFAOYSA-N
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Patent
US06211376B1

Procedure details

Piperonal (6.00 g) is dissolved in THF (25 mL) and aq. NH3 (58%, 4.2 mL), NH4Cl (3.3 g) and KCN (3.9 g) are added. The mixture is stirred efficiently for 24 h. MgSO4 is added and the mixture stirred for 30 min., filtered and washed with THF. The filtrate is evaporated under reduced pressure and the residue purified by FC (Et2O/petrol ether 1:2,→2:1,→Et2O). Aminonitrile W-99 is obtained as a brown, unstable oil (2.87 g). The hydrochloride salt is precipitated from sat. HCl/Et2O for analytical purposes.
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
4.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.3 g
Type
reactant
Reaction Step Two
Name
Quantity
3.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([CH:7]=O)=[CH:5][C:4]2[O:9][CH2:10][O:11][C:3]=2[CH:2]=1.[NH3:12].[NH4+:13].[Cl-].[C-:15]#N.[K+].[O-]S([O-])(=O)=O.[Mg+2]>C1COCC1>[NH2:12][CH:7]([C:6]1[CH:1]=[CH:2][C:3]2[O:11][CH2:10][O:9][C:4]=2[CH:5]=1)[C:15]#[N:13] |f:2.3,4.5,6.7|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
C1=CC2=C(C=C1C=O)OCO2
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4.2 mL
Type
reactant
Smiles
N
Name
Quantity
3.3 g
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
3.9 g
Type
reactant
Smiles
[C-]#N.[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Mg+2]

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred efficiently for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred for 30 min.
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with THF
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue purified by FC (Et2O/petrol ether 1:2,→2:1,→Et2O)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
NC(C#N)C1=CC2=C(OCO2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.87 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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